molecular formula C8H7Cl2NO2 B12968267 (S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride

(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride

Cat. No.: B12968267
M. Wt: 220.05 g/mol
InChI Key: GIXVDSMZGIUWPA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride typically involves the reaction of 2,5-dichlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted phenyl derivatives, which can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride
  • 2-amino-2-(2,4-dichlorophenyl)acetic acid hydrochloride
  • 2-amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride

Uniqueness

(S)-2-amino-2-(2,5-dichlorophenyl)acetic acid hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its en

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

(2S)-2-amino-2-(2,5-dichlorophenyl)acetic acid

InChI

InChI=1S/C8H7Cl2NO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

InChI Key

GIXVDSMZGIUWPA-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(=O)O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.